(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
Description
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
(4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11- |
InChI Key |
HOYSOWCSWCVEML-PTNGSMBKSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-2-oxazoline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The electrophilic carbonyl group (C-5) undergoes nucleophilic attack, leading to ring-opening or functionalization:
-
Amine Addition : Reaction with primary amines (e.g., methylamine) in ethanol under reflux opens the oxazolone ring, forming N-substituted glycine derivatives (e.g., 19 in ).
-
Thiol Addition : Thiols like thiomorpholine react with the carbonyl group, producing thioether derivatives. Subsequent oxidation with HO/AcOH yields sulfone hybrids (e.g., 16a in ).
Example Reaction Pathway :
Cycloaddition Reactions
The exocyclic double bond (C-4) acts as a dienophile in Diels-Alder reactions:
-
Diels-Alder with 1,3-Dienes : Forms six-membered bicyclic adducts. Lewis acids (e.g., ZnCl) enhance reactivity by polarizing the double bond (see Scheme 6 in ).
-
Regioselectivity : The Z-configuration directs endo selectivity, as observed in analogs like (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one .
Table 1: Cycloaddition Outcomes with Common Dienes
| Diene | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | ZnCl, 80°C | Bicyclic oxazolidinone | 72 | |
| Cyclopentadiene | Toluene, reflux | Fused tricyclic derivative | 65 |
Condensation Reactions
The active methylene group adjacent to the carbonyl participates in Knoevenagel-type condensations:
-
Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in AcO/NaOAc to form extended conjugated systems (e.g., 21 in ).
-
Mechanism : Base-catalyzed deprotonation followed by nucleophilic attack of the aldehyde carbonyl.
Example :
Ring-Opening Reactions
Acid or base hydrolysis cleaves the oxazolone ring:
-
Acidic Hydrolysis : HCl/HO converts the compound into 2-phenyl-4-(4-chlorophenyl)pent-2-enoic acid.
-
Basic Hydrolysis : NaOH/EtOH yields glycine derivatives via nucleophilic attack at C-5 (e.g., 35 in ).
Kinetic Data :
-
Hydrolysis rates depend on substituent electronics. The 4-Cl group (electron-withdrawing) accelerates ring-opening by 1.5× compared to unsubstituted analogs .
Electrophilic Aromatic Substitution
The phenyl and chlorophenyl groups undergo substitution:
-
Nitration : HNO/HSO selectively nitrates the para position of the chlorophenyl ring (see for analogous reactions).
-
Halogenation : Br/FeBr adds bromine at the meta position of the phenyl ring .
Table 2: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2h | 4-Chloro-3-nitro derivative | 58 | |
| Br/FeBr | DCM, RT, 4h | 3-Bromo-2-phenyl analog | 64 |
Oxidation and Reduction
-
Oxidation : HO/AcOH oxidizes the exocyclic double bond to an epoxide (e.g., 39 in ).
-
Reduction : NaBH reduces the carbonyl to a secondary alcohol, forming 4-(4-chlorophenyl)-2-phenyloxazolidin-5-ol .
Mechanistic Insight :
The electron-deficient double bond (due to conjugation with the oxazolone ring) facilitates epoxidation, while the carbonyl group is selectively reduced without affecting aromatic rings .
Biological Activity-Related Reactions
In pharmacological contexts, the compound interacts with biomolecules:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazolone compounds exhibit notable antimicrobial properties. For instance, studies have shown that (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one and its analogs can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit protein denaturation, which is a marker of inflammation. The percentage inhibition of protein denaturation was significant when tested against standard anti-inflammatory drugs like Diclofenac .
Potential Anticancer Activity
Preliminary studies suggest that (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one may possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells, although further research is needed to elucidate the pathways involved.
Synthetic Methodologies
The synthesis of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves condensation reactions between appropriate aldehydes and isocyanates under controlled conditions. Recent advancements have focused on optimizing reaction conditions to enhance yield and reduce reaction time, utilizing catalysts such as zinc oxide .
Cosmetic Formulations
Due to its potential bioactivity, this compound is being explored for use in cosmetic formulations as an active ingredient that could provide anti-aging or skin-soothing effects. Its incorporation into creams and lotions may enhance product efficacy while ensuring safety through thorough testing protocols .
Pharmaceutical Development
The compound's diverse biological activities make it a candidate for pharmaceutical development, particularly in creating new therapeutic agents targeting inflammation or microbial infections. Ongoing research aims to refine its pharmacokinetic properties to improve bioavailability and therapeutic index.
Case Studies
Case Study 1: Antimicrobial Testing
A series of derivatives based on (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity significantly compared to the parent compound .
Case Study 2: Anti-inflammatory Assays
In vitro studies were conducted to evaluate the anti-inflammatory effects of the compound using a protein denaturation model. The results showed a dose-dependent inhibition of protein denaturation, suggesting potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following sections compare the target compound with its analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Ethylidene vs. Benzylidene Groups: The ethylidene group in the target compound introduces steric and electronic differences compared to benzylidene analogs. Ethylidene derivatives typically exhibit lower melting points (e.g., 187–189.5°C for the target ) compared to benzylidene analogs (e.g., 238–240°C for 4-nitrobenzylidene ).
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity, improving reactivity in nucleophilic additions. Methoxy (OCH₃) groups increase solubility but reduce metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: Nitro-substituted analogs exhibit higher thermal stability (>300°C) due to strong intermolecular interactions .
- Solubility: Methoxy-substituted derivatives show improved aqueous solubility, making them more suitable for pharmaceutical formulations .
Table 3: Cytotoxicity and Enzyme Inhibition Profiles
Key Observations:
Biological Activity
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one, a member of the oxazolone family, has garnered attention due to its diverse biological activities. Oxazolones are five-membered heterocycles that have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article synthesizes current research findings regarding the biological activities of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one can be represented as follows:
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 302.74 g/mol
- CAS Number : 17606-70-1
This compound features a chlorophenyl group, which is significant for its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that oxazolone derivatives exhibit potent anti-inflammatory effects. A study assessing various oxazolone compounds found that (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one displayed significant inhibition of protein denaturation, a marker for anti-inflammatory activity. The percentage inhibition at different concentrations was as follows:
| Concentration (µg/ml) | % Inhibition |
|---|---|
| 750 | 190.52 ± 3.59 |
| 500 | 135.45 ± 3.16 |
| 250 | 106.31 ± 3.19 |
| 125 | 82.51 ± 2.88 |
These results suggest that the compound's anti-inflammatory potential is comparable to standard drugs like Diclofenac .
Antioxidant Activity
The antioxidant capabilities of oxazolone derivatives have also been explored. Compounds similar to (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one have shown promising results in inhibiting lipid peroxidation, with some derivatives achieving an average inhibition rate of up to 86.5% . This suggests that the compound may play a role in protecting cells from oxidative stress.
Antimicrobial Activity
Oxazolones have demonstrated antimicrobial properties against various pathogens. The presence of halogen substituents, such as chlorine in (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one, enhances its efficacy against bacterial strains . In vitro assays have shown significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.
Case Study: Synthesis and Biological Evaluation
A comprehensive study involved synthesizing several oxazolone derivatives, including (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one, followed by biological evaluations. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The evaluation included tests for analgesic activity using the writhing test and hot plate test, where the chlorophenyl derivative exhibited notable analgesic properties .
Toxicity Assessment
Acute toxicity studies conducted on various oxazolone derivatives indicated low toxicity levels in animal models. For instance, no significant adverse effects were observed in histopathological examinations of organs post-administration, suggesting a favorable safety profile for (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-4-(1-(4-chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one and related oxazolone derivatives?
The Erlenmeyer-Plöchl reaction is a widely used method for synthesizing oxazol-5(4H)-one derivatives. This involves the condensation of an α-amino acid (e.g., benzoylglycine) with an aromatic aldehyde or ketone in the presence of a dehydrating agent (e.g., acetic anhydride and perchloric acid). Reaction optimization, such as solvent-free conditions, can yield up to 97% product purity without chromatography .
Q. How is the (Z)-configuration of the exocyclic double bond in oxazol-5(4H)-one derivatives confirmed experimentally?
The (Z)-configuration is inferred via H-NMR analysis by observing characteristic coupling patterns. For example, the exocyclic double bond proton typically appears as a singlet (δ ~7.17 ppm) due to restricted rotation, while substituents on the arylidene group show distinct splitting patterns (e.g., 8.16–7.17 ppm for aromatic protons in CDCl) . X-ray crystallography (using programs like SHELXL) provides definitive confirmation by resolving bond lengths and angles .
Q. What analytical techniques are critical for characterizing oxazol-5(4H)-one derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent effects .
- Mass spectrometry : High-resolution MS for molecular weight validation .
- X-ray crystallography : SHELXL refinement for absolute configuration determination .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina aid in studying the bioactivity of oxazol-5(4H)-one derivatives?
AutoDock Vina enables molecular docking to predict binding affinities and interactions with biological targets (e.g., tyrosinase or topoisomerase II). Key steps include:
- Preparing ligand and protein files (PDB format).
- Setting grid parameters to encompass the active site.
- Analyzing docking poses based on scoring functions (e.g., binding energy ≤−7 kcal/mol suggests strong interactions) . Example: Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced binding to immunomodulatory targets .
Q. What strategies resolve contradictions in reported biological activities of oxazol-5(4H)-one derivatives?
Discrepancies often arise from stereochemical misassignments or impurities. Mitigation strategies include:
- Reproducing synthesis under controlled conditions (e.g., anhydrous solvents).
- Validating configurations via X-ray crystallography or NOESY experiments .
- Cross-referencing spectral data with published benchmarks (e.g., δ 167.52 ppm for carbonyl carbons in C NMR) .
Q. How do structural modifications (e.g., halogen substitution) impact the biological and physicochemical properties of oxazol-5(4H)-one derivatives?
- 4-Chlorophenyl substitution : Enhances lipophilicity (logP ~2.5) and antimicrobial activity (MIC ≤25 µg/mL) .
- Bromine or nitro groups : Increase electrophilicity, promoting covalent binding to cysteine/lysine residues in proteins (e.g., IC ~85 µM for anticancer activity) .
- Methoxy groups : Improve solubility and bioavailability (e.g., zwitterionic derivatives with sulfonate moieties) .
Q. What mechanistic insights explain the high skin sensitization potential of oxazolone analogs?
(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one reacts rapidly with lysine residues via Michael addition-elimination, forming stable hapten-protein adducts. Cysteine adducts (e.g., S-hippuryl derivatives) further shuttle modifications to lysine, amplifying immune recognition .
Data Contradiction Analysis
Q. Why have some literature reports mischaracterized oxazol-5(4H)-one derivatives?
Errors often stem from:
- Stereochemical misassignment : Early studies relied on analogy rather than crystallography .
- Reaction byproducts : For example, ring-opening during synthesis yields iminium salts (e.g., 3-methylenedihydrofuran-2-one derivatives) .
- Nomenclature inconsistencies : Corrigenda highlight incorrect IUPAC naming (e.g., exocyclic double bond priority) .
Q. Methodological Recommendations
- For synthesis: Optimize Erlenmeyer-Plöchl reactions under solvent-free conditions to minimize side products .
- For structural validation: Combine NMR, MS, and X-ray data (using WinGX/ORTEP for visualization) .
- For bioactivity studies: Pair docking simulations (AutoDock Vina) with peptide reactivity assays to predict sensitization potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
